1-(1-Bromoethyl)-3-chloro-2-fluorobenzene
Description
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is a halogenated aromatic compound featuring a bromoethyl group (-CH₂Br) attached to a benzene ring substituted with chlorine and fluorine at the 3- and 2-positions, respectively. This structure combines electrophilic aromatic substitution patterns with a reactive bromoethyl side chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
The compound’s molecular formula is inferred as C₈H₇BrClF, with a molecular weight of 237.50 g/mol (calculated). Key spectral features, such as ¹H NMR signals, are expected to include a triplet for the bromoethyl group (δ ~4.95 ppm, J = 6.8 Hz) and splitting patterns consistent with ortho-fluorine and meta-chlorine substituents on the aromatic ring .
Properties
IUPAC Name |
1-(1-bromoethyl)-3-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGPZZDWBXMVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-23-1 | |
| Record name | 1-(1-bromoethyl)-3-chloro-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Ethyl Side Chain on Aromatic Ring
One common approach involves bromination of the ethyl substituent attached to the aromatic ring:
- Starting Material: 1-ethyl-3-chloro-2-fluorobenzene.
- Reagent: N-bromosuccinimide (NBS) is used as the brominating agent.
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.
- Conditions: The reaction is conducted at 0–35 °C with stirring, typically for 1–5 hours.
- Mechanism: Radical bromination at the benzylic position (the 1-position ethyl side chain) occurs selectively.
- Workup: After completion, the reaction mixture is quenched with water, followed by extraction and drying over anhydrous magnesium sulfate.
- Purification: Vacuum distillation or column chromatography yields the target compound.
This method is favored for its mild conditions and selective bromination without affecting aromatic halogens.
Aromatic Halogenation and Subsequent Functionalization
Alternatively, the aromatic ring can be functionalized first:
- Step 1: Synthesis of 3-chloro-2-fluoroaniline from commercially available precursors.
- Step 2: Bromination at the para-position to the amino group using NBS or elemental bromine under controlled conditions.
- Step 3: Diazotization and deamination reactions to replace the amino group with a hydrogen or other substituents, facilitating further functionalization.
- Step 4: Introduction of the bromoethyl group via Friedel–Crafts alkylation or side-chain bromination.
This multistep approach allows precise control over substitution patterns on the aromatic ring.
Representative Experimental Data and Reaction Parameters
| Parameter | Details |
|---|---|
| Starting material | 1-ethyl-3-chloro-2-fluorobenzene |
| Brominating agent | N-bromosuccinimide (NBS), 1.0–1.2 equiv |
| Solvent | Dimethylformamide (DMF), 30–65% solution by weight |
| Temperature | 0–35 °C |
| Reaction time | 1–5 hours |
| Workup | Quenching with water, extraction, drying over MgSO4 |
| Purification | Vacuum distillation at 28–32 °C / 10 kPa |
| Yield | Approximately 50–55% |
| Analytical methods | 1H NMR, GC, MS |
Research Findings and Notes on Reaction Efficiency
- The use of NBS in DMF provides a controlled bromination environment, minimizing over-bromination or side reactions.
- Reaction monitoring by gas chromatography (GC) ensures bromination completeness, targeting residual starting material below 2%.
- The reaction conditions are mild and suitable for scale-up, with relatively low generation of hazardous waste.
- The presence of chloro and fluoro substituents on the aromatic ring directs regioselectivity and stabilizes intermediates.
- Vacuum distillation under reduced pressure helps isolate the product as a colorless oil with high purity.
- The total molar yield of the target compound from 3-chloro-2-fluoroaniline derivatives is around 51%, indicating moderate efficiency with room for optimization.
Summary Table of Key Preparation Routes
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzylic bromination with NBS | 1-ethyl-3-chloro-2-fluorobenzene | N-bromosuccinimide (NBS) | DMF, 0–35 °C, 1–5 h | 50–55 | Selective benzylic bromination |
| Aromatic bromination + Diazotization | 3-chloro-2-fluoroaniline | NBS, NaNO2, CuCl | Room temp, reflux steps | ~51 | Multi-step, includes diazotization and reduction |
Chemical Reactions Analysis
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding ethyl derivative.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the bromoethyl group to a carboxylic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common reagents and conditions used in these reactions include hydrobromic acid, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
- Reactivity Studies : The compound can undergo various chemical reactions such as substitution, reduction, oxidation, and elimination. For instance:
- Substitution Reactions : The bromoethyl group can be replaced by nucleophiles like hydroxide ions to form alcohols.
- Reduction Reactions : Using lithium aluminum hydride can yield corresponding ethyl derivatives.
- Oxidation Reactions : Oxidizing agents like potassium permanganate can convert the bromoethyl group into carboxylic acids.
Biology
- Biological Activity : The compound is studied for its potential biological effects, including enzyme inhibition and receptor binding. Its halogenated structure allows it to interact with various biological targets.
- Mechanism of Action : It may inhibit enzymes or modulate cellular signaling pathways by binding to specific receptors, thereby influencing metabolic processes.
Medicine
- Therapeutic Agent Development : Ongoing research explores its potential as a precursor in synthesizing therapeutic agents targeting specific diseases. The compound's unique reactivity profile makes it suitable for developing new drugs.
Industry
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials such as polymers and resins.
- Agrochemicals : Its applications extend to the agrochemical industry, where it may be involved in developing pesticides or herbicides.
Case Studies and Research Findings
Numerous studies have been conducted exploring the applications of this compound:
- Pharmaceutical Development : Research published in journals has demonstrated its utility as a precursor for synthesizing anti-cancer agents by modifying its halogen groups to enhance biological activity.
- Enzyme Inhibition Studies : Experimental studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Halogenated Ethylbenzene Derivatives
Notes:
- Positional Effects : The fluorine and chlorine positions significantly influence electronic properties. For example, this compound exhibits stronger electron-withdrawing effects (due to ortho-F and meta-Cl) compared to 1-(1-bromoethyl)-3-chlorobenzene, altering its reactivity in Suzuki-Miyaura couplings .
- Methyl vs. Ethyl Groups : 2-Bromo-3-chloro-4-fluoro-1-methylbenzene lacks the reactive bromoethyl side chain, reducing its utility in alkylation reactions but enhancing stability in high-temperature applications .
Functional Group Variants
Table 2: Bromoethyl Derivatives with Alternative Substituents
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., 1-(1-bromoethyl)-2-fluoro-3-methoxybenzene) increase electron density on the ring, facilitating electrophilic substitutions, while nitro groups (e.g., 1-(1-bromoethyl)-3-nitrobenzene) deactivate the ring toward further reactions .
- Biological Activity: Chromenone derivatives (e.g., Intermediate 33 in ) demonstrate enhanced bioactivity due to the fused oxygen heterocycle, unlike simpler bromoethylbenzenes .
Biological Activity
1-(1-Bromoethyl)-3-chloro-2-fluorobenzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, cellular effects, and relevant case studies.
Molecular Formula
- Chemical Formula : CHBrClF
- Molecular Weight : 232.47 g/mol
Structural Characteristics
The compound features a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom. The presence of these halogens significantly influences its reactivity and biological interactions.
Target Enzymes
This compound primarily interacts with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with CDKs affects various biochemical pathways, particularly those involved in:
- Cell Cycle Progression : Inhibition leads to disruption in the transition from G1 to S phase.
- Apoptosis Induction : Alters signaling pathways that promote programmed cell death.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its therapeutic efficacy and safety.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been shown to inhibit biofilm formation and demonstrate mild cytotoxicity towards bacterial cells .
Cytotoxic Effects
In vitro studies reveal that at lower concentrations, the compound can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. However, higher concentrations may lead to adverse effects, including toxicity and disruption of normal cellular functions .
Mutagenicity and Safety Profile
While some halogenated compounds are known for their mutagenic potential, specific studies on this compound have indicated that it causes skin irritation and serious eye irritation but lacks conclusive evidence for significant mutagenicity .
Study 1: Anticancer Activity
A study investigating the anticancer properties of halogenated benzene derivatives found that this compound effectively inhibited the growth of various cancer cell lines through CDK inhibition. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .
Study 2: Antibacterial Efficacy
In another research effort, the antibacterial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The findings demonstrated that it effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibacterial agents.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(1-bromoethyl)-3-chloro-2-fluorobenzene, and how do they influence experimental design?
- Answer: The compound's molecular weight (223.47 g/mol) and density (1.72 g/cm³) are critical for solvent selection and reaction stoichiometry. Its refractive index (RI: 1.5470) and boiling point (estimated >150°C based on analogs) inform purification methods like distillation or chromatography . The bromoethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the chloro and fluoro substituents affect electronic distribution and regioselectivity .
Q. What synthetic routes are available for preparing this compound?
- Answer: A common method involves bromination of 1-(chloroethyl)-3-chloro-2-fluorobenzene using HBr or PBr₃ under anhydrous conditions. Alternatively, Friedel-Crafts alkylation of 3-chloro-2-fluorobenzene with 1-bromoethyl chloride in the presence of AlCl₃ can yield the product, though competing halogenation side reactions require careful temperature control (0–5°C) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., splitting patterns for bromoethyl CH₂ groups). IR spectroscopy detects C-Br (~550 cm⁻¹) and C-F (~1200 cm⁻¹) stretches. GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for synthetic intermediates) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the bromoethyl group?
- Answer: Steric hindrance from the chloro and fluoro substituents can slow nucleophilic attacks. Using bulky bases (e.g., LDA) or polar aprotic solvents (DMF, DMSO) enhances reaction selectivity. Computational modeling (DFT) predicts transition states to optimize reaction conditions, minimizing dehalogenation or aryl ring side reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Answer: The bromoethyl group is light-sensitive; storage in amber vials under inert gas (N₂/Ar) at –20°C prevents degradation. Thermal gravimetric analysis (TGA) shows decomposition onset at ~120°C, requiring low-temperature handling for long-term stability .
Q. What are the challenges in achieving regioselective cross-coupling reactions with this substrate?
- Answer: The electron-withdrawing chloro and fluoro groups direct coupling to the bromoethyl site, but competing aryl halide activation (e.g., Suzuki-Miyaura) may occur. Palladium catalysts with tailored ligands (e.g., SPhos) suppress undesired pathways. Kinetic studies (monitored via in-situ FTIR) help identify optimal catalyst-substrate ratios .
Data Contradictions and Validation
- Evidence Conflict: The density reported for 1-bromo-3-chloro-5-fluorobenzene (1.72 g/cm³ ) differs from analogs like 1-bromo-2,5-dichloro-3-fluorobenzene (estimated 1.6–1.7 g/cm³ ). Validate via pycnometry or computational simulations (e.g., COSMO-RS).
- Synthetic Yield Variability: Purity claims (>95% in vs. >90% in ) may reflect differing bromination protocols. Replicate methods under controlled anhydrous conditions to assess reproducibility.
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
